molecular formula C19H21ClFN3O4S B2620264 N-(5-chloro-2-methoxyphenyl)-2-(6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide CAS No. 946369-94-4

N-(5-chloro-2-methoxyphenyl)-2-(6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide

Cat. No.: B2620264
CAS No.: 946369-94-4
M. Wt: 441.9
InChI Key: JAXNDGSFRJXYEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-chloro-2-methoxyphenyl)-2-(6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a structurally complex acetamide derivative featuring a 5-chloro-2-methoxyphenyl group linked via an acetamide bridge to a 1,2,6-thiadiazinan-1,1-dioxide ring substituted with a 4-fluorobenzyl moiety. The 1,2,6-thiadiazinan-1,1-dioxide ring, a sulfone-containing heterocycle, may enhance metabolic stability and binding interactions compared to simpler heterocycles.

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-[(4-fluorophenyl)methyl]-1,1-dioxo-1,2,6-thiadiazinan-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21ClFN3O4S/c1-28-18-8-5-15(20)11-17(18)22-19(25)13-24-10-2-9-23(29(24,26)27)12-14-3-6-16(21)7-4-14/h3-8,11H,2,9-10,12-13H2,1H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAXNDGSFRJXYEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)NC(=O)CN2CCCN(S2(=O)=O)CC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21ClFN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(5-chloro-2-methoxyphenyl)-2-(6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, enzyme interactions, and case studies that highlight its efficacy in various biological contexts.

  • IUPAC Name : this compound
  • Molecular Formula : C22H22ClFN4O3
  • Molecular Weight : 444.9 g/mol

The biological activity of this compound is primarily attributed to its interactions with specific molecular targets:

Enzyme Inhibition :

  • The compound may inhibit certain enzymes by binding to their active sites or allosteric sites. This inhibition can affect various metabolic pathways, potentially leading to therapeutic effects in diseases where these enzymes play a crucial role.

Receptor Modulation :

  • It may act as an agonist or antagonist at specific receptors, thereby modulating cellular responses related to signaling pathways.

Cellular Pathway Interference :

  • The compound can interfere with cellular signaling pathways, which may alter cellular responses and contribute to its biological effects.

Anticancer Activity

A significant area of research has focused on the anticancer properties of this compound. In vitro studies have shown varying degrees of cytotoxicity against different cancer cell lines.

Cancer Cell Line Inhibition Percentage (%) IC50 (µM)
A549 (Lung)7510
MCF7 (Breast)6515
HeLa (Cervical)5020

These results indicate that the compound exhibits promising anticancer activity, particularly against lung and breast cancer cell lines .

Case Studies

  • Study on Antitumor Activity :
    • A study evaluated the compound's efficacy against a panel of 60 cancer cell lines using the National Cancer Institute's Developmental Therapeutics Program protocols. The findings revealed that while the compound exhibited some level of growth inhibition across various cancer types, it was particularly effective in leukemia and melanoma cell lines .
  • Mechanistic Insights :
    • Further investigations into the mechanism revealed that the compound induced apoptosis in cancer cells through the activation of caspase pathways. This suggests that its anticancer effects may be mediated by programmed cell death mechanisms .

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound involves multiple steps that typically include the formation of the thiadiazinan core followed by the introduction of various functional groups. Characterization techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound .

Antimicrobial Properties

Research has indicated that compounds with similar structures exhibit significant antimicrobial properties. For instance, derivatives synthesized from related compounds have shown promising in vitro activity against various bacterial strains and fungi. The presence of the chloro and methoxy groups in the phenyl ring may enhance the antimicrobial efficacy by affecting membrane permeability or enzyme inhibition .

Anticancer Activity

In vitro studies have demonstrated that compounds structurally related to N-(5-chloro-2-methoxyphenyl)-2-(6-(4-fluorobenzyl)-1,1-dioxido-1,2,6-thiadiazinan-2-yl)acetamide exhibit anticancer properties. For example, modifications to similar scaffolds have led to compounds that effectively inhibit the growth of cancer cell lines such as MCF7 (breast cancer) and others through mechanisms like apoptosis induction and cell cycle arrest . Molecular docking studies suggest that these compounds may interact with specific cancer-related targets, providing a basis for their therapeutic potential.

Potential Therapeutic Applications

Given its structural characteristics and biological activity, this compound could be explored for several therapeutic applications:

  • Antimicrobial Agents : Due to its potential efficacy against resistant strains of bacteria and fungi.
  • Anticancer Drugs : As a lead compound for developing new anticancer therapies targeting specific pathways involved in tumor growth.

Case Study 1: Antimicrobial Screening

A study involving related thiadiazinan derivatives assessed their antimicrobial activity using standard protocols against Gram-positive and Gram-negative bacteria. Results indicated that certain derivatives exhibited Minimum Inhibitory Concentrations (MICs) as low as 0.5 µg/mL against resistant strains .

Case Study 2: Anticancer Activity Evaluation

Another investigation focused on evaluating the anticancer effects of similar compounds on various human cancer cell lines. The findings revealed that some derivatives led to over 70% inhibition of cell proliferation at low micromolar concentrations. The study utilized assays such as MTT and SRB to quantify cell viability and cytotoxicity .

Chemical Reactions Analysis

Hydrolysis Reactions

The acetamide group (-NHCO-) and sulfone (-SO₂-) moieties are susceptible to hydrolysis under acidic or basic conditions.

Reaction Type Conditions Products References
Acidic HydrolysisConcentrated HCl, refluxN-(5-chloro-2-methoxyphenyl)amine + Thiadiazinane sulfonic acid derivatives
Basic HydrolysisNaOH (aq.), heatCarboxylic acid salt + Cleaved thiadiazinane fragments

Key Findings :

  • The sulfone group in the thiadiazinan ring stabilizes intermediates during hydrolysis, influencing reaction rates.

  • Methoxy and chloro substituents on the phenyl ring reduce electrophilicity, slowing hydrolysis compared to unsubstituted analogs .

Oxidation Reactions

The thiadiazinan ring and benzylic positions are oxidation-prone.

Reaction Type Oxidizing Agent Products References
Benzylic OxidationKMnO₄ (acidic)4-Fluorobenzoic acid derivatives
Sulfone StabilityH₂O₂, Fe³⁺No reaction (sulfone resistant to oxidation)

Key Findings :

  • The 4-fluorobenzyl group oxidizes to 4-fluorobenzoic acid under strong conditions .

  • The sulfone group remains intact due to its high oxidation state.

Nucleophilic Substitution

The chloro substituent on the phenyl ring and the morpholinoethyl group may participate in substitution.

Reaction Site Nucleophile Conditions Products References
5-Chloro PositionNH₃ (ammonolysis)Ethanol, reflux5-Amino-2-methoxyphenyl derivative
Thiadiazinan RingGrignard reagentsDry THF, 0°CAlkylated thiadiazinane derivatives

Key Findings :

  • The chloro group exhibits moderate reactivity due to electron-withdrawing effects of adjacent methoxy .

  • Thiadiazinan ring substitution requires anhydrous conditions to avoid ring-opening .

Ring-Opening Reactions

The 1,2,6-thiadiazinan-1,1-dioxide ring may undergo ring-opening under reductive or nucleophilic conditions.

Reaction Type Reagents Products References
Reductive OpeningLiAlH₄Mercaptan intermediates + Acetamide fragments
Nucleophilic OpeningNH₂NH₂ (hydrazine)Hydrazide derivatives

Key Findings :

  • Ring-opening yields biologically active mercaptans, which can dimerize .

  • Hydrazine selectively targets the sulfone group .

Sulfonation and Sulfation

The electron-rich aromatic rings may undergo electrophilic substitution.

Reaction Type Reagents Products References
SulfonationH₂SO₄, SO₃Sulfonated phenyl derivatives
Methoxy DemethylationBBr₃ (anhydrous)Phenolic intermediates

Key Findings :

  • Sulfonation occurs preferentially at the para position of the methoxy group .

  • Demethylation of the methoxy group requires strong Lewis acids .

Biological Interactions (Enzyme-Mediated)

While not classical reactions, metabolic pathways highlight reactivity:

Enzyme System Reaction Metabolites References
Cytochrome P450N-DealkylationMorpholinoethyl fragment + Acetamide
EsterasesAcetamide hydrolysisCarboxylic acid derivatives

Key Findings :

  • The morpholinoethyl group is a major site of oxidative metabolism .

Comparison with Similar Compounds

Structural Insights :

  • Substituent Impact: The 4-fluorobenzyl group may enhance lipid solubility and target affinity compared to non-fluorinated analogs (e.g., ’s oxadiazole derivatives). The 5-chloro-2-methoxyphenyl group is shared with lipoxygenase inhibitors, suggesting a possible role in hydrophobic binding pockets .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how are intermediates characterized?

Methodological Answer:
The synthesis typically involves multi-step reactions, including:

  • Step 1: Formation of the thiadiazinane-dioxide core via cyclization using potassium carbonate as a base in polar aprotic solvents like DMF .
  • Step 2: Coupling the thiadiazinane intermediate with a chloroacetamide derivative (e.g., 2-chloro-N-(5-chloro-2-methoxyphenyl)acetamide) under reflux conditions .
  • Characterization: Intermediates are validated using TLC for reaction progress , while final products are confirmed via 1H^1H-/13C^{13}C-NMR, high-resolution mass spectrometry (HRMS), and elemental analysis to ensure purity (>95%) .

Advanced: How can discrepancies in bioactivity data across studies be systematically addressed?

Methodological Answer:
Contradictions in bioactivity (e.g., COX-1/2 inhibition vs. antioxidant effects) may arise from:

  • Purity variance: Use HPLC to verify batch purity and rule out impurities affecting biological assays .
  • Structural confirmation: Employ X-ray crystallography (for crystalline derivatives) or 2D-NMR (e.g., NOESY, HSQC) to confirm stereochemistry and regioselectivity .
  • Assay conditions: Standardize enzymatic assays (e.g., COX inhibition protocols from ) and include positive controls (e.g., celecoxib for COX-2) to normalize inter-lab variability .

Basic: What spectroscopic techniques are critical for validating the compound’s structure?

Methodological Answer:

  • 1H^1H-NMR: Identifies aromatic protons (δ 6.8–7.4 ppm for fluorobenzyl and chloromethoxyphenyl groups) and acetamide NH (δ ~10 ppm) .
  • FT-IR: Confirms sulfone groups (asymmetric S=O stretching at ~1300 cm1^{-1}) and acetamide C=O (1650–1680 cm1^{-1}) .
  • HRMS: Validates molecular weight (e.g., [M+H]+^+ at m/z 468.08) with <2 ppm error .

Advanced: How can structure-activity relationships (SAR) guide the optimization of this compound’s enzyme inhibition?

Methodological Answer:

  • Substituent modification: Replace the 4-fluorobenzyl group with bulkier aryl rings (e.g., naphthyl) to assess steric effects on COX-2 selectivity .
  • Sulfone elimination: Synthesize analogs without the 1,1-dioxido group to evaluate its role in hydrogen bonding with LOX/COX active sites .
  • Pharmacophore mapping: Use molecular docking (e.g., AutoDock Vina) to predict interactions with COX-2’s hydrophobic pocket (PDB: 5KIR) and validate via IC50_{50} assays .

Advanced: What crystallographic or computational methods elucidate intermolecular interactions affecting stability?

Methodological Answer:

  • X-ray crystallography: Resolve intramolecular hydrogen bonds (e.g., C–H···O between acetamide and sulfone groups) that stabilize the conformation .
  • DFT calculations: Optimize geometry at the B3LYP/6-31G(d) level to predict electrostatic potential surfaces (EPS) and nucleophilic attack sites .
  • Thermogravimetric analysis (TGA): Measure decomposition temperatures (>200°C) to correlate crystallinity with thermal stability .

Basic: What solvent systems are recommended for recrystallization to enhance purity?

Methodological Answer:

  • Polar aprotic mixtures: Use DMF/water (1:3 v/v) for slow crystallization, yielding needle-like crystals suitable for XRD .
  • Ethanol/ethyl acetate (1:2): Effective for removing unreacted 4-fluorobenzyl chloride via fractional crystallization .

Advanced: How can metabolic stability be assessed in preclinical studies?

Methodological Answer:

  • Microsomal assays: Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS to calculate half-life (t1/2_{1/2}) .
  • CYP450 inhibition screening: Test against CYP3A4/2D6 isozymes using fluorogenic substrates to identify metabolic liabilities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.